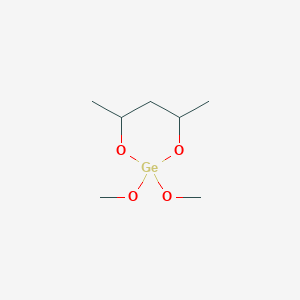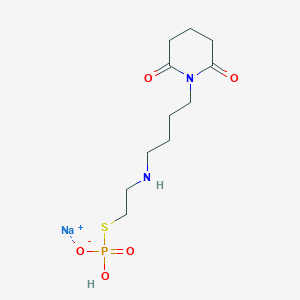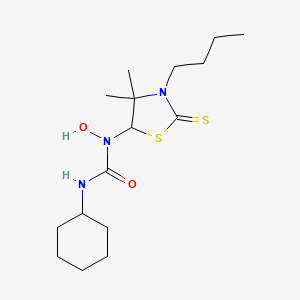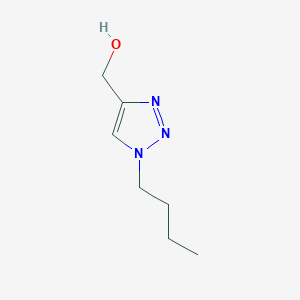![molecular formula C20H10N4O12 B14141724 [3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate CAS No. 5724-01-6](/img/structure/B14141724.png)
[3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate: is an organic compound characterized by the presence of multiple nitro groups attached to benzoyl and phenyl structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate typically involves the nitration of benzoic acid derivatives. The process begins with the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid to produce 3,5-dinitrobenzoic acid . This intermediate is then reacted with phenol derivatives under controlled conditions to form the final compound. The reaction conditions often require careful temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to handle the exothermic nature of the nitration reaction. The use of automated systems ensures consistent quality and safety during production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in a variety of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while oxidation can produce various nitro-oxidized compounds.
Scientific Research Applications
Chemistry: In chemistry, [3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate is used as a reagent for the synthesis of other complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for organic chemists.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical research. It can be used to study enzyme interactions and protein modifications.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of nitro groups can impart biological activity, making it a candidate for drug development.
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which [3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, making the compound useful for studying biochemical mechanisms.
Comparison with Similar Compounds
3,5-Dinitrobenzoic Acid: A precursor in the synthesis of [3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate, known for its use in identifying alcohol components in esters.
3,5-Dichlorobenzoyl Chloride: Used in the synthesis of dichlorobenzamide derivatives, which have various applications in chemistry and biology.
Uniqueness: The uniqueness of this compound lies in its multiple nitro groups and the specific arrangement of these groups on the benzoyl and phenyl structures. This configuration imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
CAS No. |
5724-01-6 |
|---|---|
Molecular Formula |
C20H10N4O12 |
Molecular Weight |
498.3 g/mol |
IUPAC Name |
[3-(3,5-dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C20H10N4O12/c25-19(11-4-13(21(27)28)8-14(5-11)22(29)30)35-17-2-1-3-18(10-17)36-20(26)12-6-15(23(31)32)9-16(7-12)24(33)34/h1-10H |
InChI Key |
KMJDWCTWZVPRIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14141648.png)



![1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14141667.png)
![Benzo[b]thiophene-4,7-dione](/img/structure/B14141682.png)
![(3aR,4R,4aR,7aS,8R,8aR)-6-tert-butyl-3-[4-(prop-2-en-1-yloxy)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14141687.png)

![2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B-](/img/structure/B14141697.png)
![7-(4-Chlorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14141705.png)
![1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B14141722.png)


